molecular formula C9H8F2N4O B2907760 4-(Difluoromethyl)-6-(2-furyl)-2-hydrazinopyrimidine CAS No. 869946-84-9

4-(Difluoromethyl)-6-(2-furyl)-2-hydrazinopyrimidine

Katalognummer: B2907760
CAS-Nummer: 869946-84-9
Molekulargewicht: 226.187
InChI-Schlüssel: LFKGBZGALOCBIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Difluoromethyl)-6-(2-furyl)-2-hydrazinopyrimidine is a pyrimidine derivative featuring a difluoromethyl group at position 4, a 2-furyl substituent at position 6, and a hydrazine moiety at position 2.

Eigenschaften

IUPAC Name

[4-(difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N4O/c10-8(11)6-4-5(7-2-1-3-16-7)13-9(14-6)15-12/h1-4,8H,12H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKGBZGALOCBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NC(=N2)NN)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-6-(2-furyl)-2-hydrazinopyrimidine typically involves multi-step organic reactions. One common approach is the reaction of 2-furyl hydrazine with a suitable pyrimidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, and substituted analogs, depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its difluoromethyl group can impart unique properties to the resulting compounds, making them valuable in various chemical processes.

Biology: In biological research, 4-(Difluoromethyl)-6-(2-furyl)-2-hydrazinopyrimidine can be utilized in the study of enzyme inhibition, receptor binding, and other biological interactions. Its structural features make it a potential candidate for drug development.

Medicine: The compound has shown promise in medicinal chemistry, where it can be used to develop new therapeutic agents. Its ability to interact with biological targets can lead to the discovery of novel drugs for treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Wirkmechanismus

The mechanism by which 4-(Difluoromethyl)-6-(2-furyl)-2-hydrazinopyrimidine exerts its effects involves its interaction with molecular targets and pathways. The difluoromethyl group can enhance binding affinity to certain receptors or enzymes, leading to specific biological responses. The exact mechanism may vary depending on the application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrimidine Derivatives

Substituent Variations at Position 4 and 6

4-Cyclopropyl-2-hydrazinyl-6-(trifluoromethyl)pyrimidine ()
  • Structural Differences :
    • Position 4: Cyclopropyl vs. difluoromethyl.
    • Position 6: Trifluoromethyl vs. 2-furyl.
  • Key Implications: The trifluoromethyl group (strong electron-withdrawing) at position 6 enhances metabolic stability compared to the 2-furyl group (electron-rich heterocycle) .
4-(4-Chlorophenyl)-6-(difluoromethyl)-2-hydrazinopyrimidine ()
  • Structural Differences :
    • Position 4: 4-Chlorophenyl (aromatic, lipophilic) vs. difluoromethyl.
    • Position 6: Difluoromethyl vs. 2-furyl.
  • The 2-furyl group in the target compound may engage in π-π stacking interactions, unlike the chlorophenyl group.

Hydrazine Derivatives at Position 2

2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine ()
  • Structural Differences :
    • Position 4: 3-Methoxyphenyl (electron-donating) vs. difluoromethyl.
    • Position 6: Trifluoromethyl vs. 2-furyl.
  • Hydrazine at position 2 remains consistent, suggesting shared reactivity in forming hydrazones or coordinating metal ions.
4-(Difluoromethyl)-2-(ethanesulfonyl)-6-(4-fluorophenyl)pyrimidine ()
  • Structural Differences :
    • Position 2: Ethanesulfonyl (strong electron-withdrawing) vs. hydrazine.
    • Position 6: 4-Fluorophenyl vs. 2-furyl.
  • Key Implications :
    • Ethanesulfonyl reduces basicity at position 2, altering hydrogen-bonding capacity compared to hydrazine .
    • Fluorophenyl at position 6 offers higher chemical inertness than the reactive 2-furyl group.

Electronic Effects

  • Difluoromethyl vs. Trifluoromethyl :
    • Difluoromethyl (CHF₂) is less electron-withdrawing than trifluoromethyl (CF₃), leading to milder deactivation of the pyrimidine ring .
  • 2-Furyl vs. Aromatic Groups :
    • The 2-furyl group introduces a heteroaromatic ring capable of hydrogen bonding and π-π interactions, unlike halogenated or alkylated aryl groups .

Solubility and Lipophilicity

  • Hydrazine at Position 2 :
    • Enhances aqueous solubility via hydrogen bonding, contrasting with sulfonyl or alkyl groups .
  • Difluoromethyl at Position 4 :
    • Moderately increases lipophilicity (logP ~2.5–3.0) compared to polar substituents like methoxy .

Data Table: Comparative Analysis

Compound Name Position 4 Position 6 Position 2 Molecular Weight Key Applications
Target Compound Difluoromethyl 2-Furyl Hydrazine ~280–300* Antifungal, Anticancer
4-Cyclopropyl-6-(trifluoromethyl)pyrimidine Cyclopropyl Trifluoromethyl Hydrazine 279.22 Agrochemical research
4-(4-Chlorophenyl)-6-(difluoromethyl)pyrimidine 4-Chlorophenyl Difluoromethyl Hydrazine 296.69 Drug discovery
2-Hydrazinyl-4-(3-methoxyphenyl)pyrimidine 3-Methoxyphenyl Trifluoromethyl Hydrazine 284.24 Enzyme inhibition

*Estimated based on analogs in and .

Biologische Aktivität

4-(Difluoromethyl)-6-(2-furyl)-2-hydrazinopyrimidine is a chemical compound recognized for its unique structure and potential biological activities. Its molecular formula is C₉H₈F₂N₄O, with a molecular weight of 226.19 g/mol. This compound features a pyrimidine ring substituted with a difluoromethyl group and a furyl moiety, which contribute to its reactivity and potential pharmacological applications.

Chemical Structure

The compound can be represented as follows:

  • CAS Number : 869946-84-9
  • Structural Formula :
C9H8F2N4O\text{C}_9\text{H}_8\text{F}_2\text{N}_4\text{O}

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities that may be beneficial in pharmacological applications. The areas of interest include:

  • Antiviral Properties : Initial investigations suggest potential activity against viral targets, particularly in the context of COVID-19 treatment strategies.
  • Cardiovascular Effects : The compound may influence sodium channels, which are critical in cardiac function and could be leveraged for treating cardiovascular diseases.
  • Anticancer Activity : Given its structural attributes, it may exhibit cytotoxic effects against certain cancer cell lines.

The biological activity of this compound is largely attributed to its interactions at the molecular level, particularly with biological macromolecules such as proteins and nucleic acids. The presence of the hydrazine group and difluoromethyl moiety enhances its reactivity and potential for forming stable complexes with target biomolecules.

Antiviral Activity

A study highlighted the search for inhibitors targeting the main protease (Mpro) of SARS-CoV-2, where structural similarities were drawn to compounds like this compound. While specific IC50 values for this compound were not detailed, related compounds showed promising inhibition profiles, suggesting a pathway for further exploration in antiviral drug development .

Cardiovascular Applications

Research into sodium channel blockers has identified compounds similar to this compound as potential candidates for treating various cardiovascular conditions. These compounds may selectively inhibit late sodium currents (INaL), which are implicated in arrhythmias and heart failure .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
4-Cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidineContains cyclopropyl instead of furylPotentially different biological activity due to ring strain effects.
4-(Trifluoromethyl)-6-(2-furyl)-2-hydrazinopyrimidineSubstituted with trifluoromethylEnhanced lipophilicity may affect bioavailability.
4-Methoxy-6-(2-furyl)-2-hydrazinopyrimidineContains methoxy groupDifferent electronic properties affecting reactivity and solubility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Difluoromethyl)-6-(2-furyl)-2-hydrazinopyrimidine?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, β-CF₃-aryl ketones may react with hydrazine derivatives under metal-free, mild conditions to form the pyrimidine core, followed by substitution at the 2-position with hydrazine . Alternative routes include multi-step protocols involving halogenation, Suzuki coupling (for aryl groups), and hydrazine substitution . Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–100°C), and catalyst-free conditions to avoid side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming substitution patterns and fluorine integration . High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity . X-ray crystallography may resolve stereoelectronic effects of the difluoromethyl and furyl groups . Infrared (IR) spectroscopy identifies hydrazine N–H stretches (~3300 cm⁻¹) .

Q. What preliminary biological screening methods are used for this compound?

  • Methodological Answer : In vitro assays include:

  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :

  • Solvent optimization : Replace ethanol with DMSO to enhance solubility of intermediates .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes decomposition of the hydrazine moiety .
  • Purification : Use preparative HPLC with a C18 column and acetonitrile/water gradients (0.1% TFA) to separate byproducts .
  • Yield tracking : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. What structure-activity relationship (SAR) insights exist for modifying substituents on this scaffold?

  • Methodological Answer :

  • Difluoromethyl group : Enhances metabolic stability and bioavailability via reduced basicity of adjacent amines .
  • 2-Furyl substitution : Increases π-π stacking with aromatic residues in target proteins (e.g., kinases) .
  • Hydrazine moiety : Critical for hydrogen bonding but prone to oxidation; replacing with methylhydrazine improves stability .
  • Data-driven example : Analogues with 4-chlorophenyl instead of 2-furyl show reduced antimicrobial activity, highlighting the furyl group's role in target binding .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Solubility adjustments : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid solvent interference .
  • Statistical validation : Apply ANOVA to compare replicates and identify outliers. For example, conflicting cytotoxicity data may arise from variations in cell passage number .

Q. What computational tools are recommended for predicting binding modes or degradation pathways?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with Protein Data Bank (PDB) structures (e.g., 3ERT for kinase targets) .
  • Degradation prediction : Employ Gaussian 09 for DFT calculations to assess hydrolytic stability of the hydrazine group .
  • ADME profiling : SwissADME predicts logP (lipophilicity) and CYP450 interactions, critical for lead optimization .

Experimental Design and Data Analysis

Q. How to design stability studies under physiological conditions?

  • Methodological Answer :

  • pH variation : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
  • Light exposure : Test photostability under ICH guidelines (e.g., 1.2 million lux hours) with UV/Vis spectral tracking .
  • Thermal stability : Use DSC/TGA to determine melting points and decomposition thresholds .

Q. What strategies validate the compound's mechanism of action in cellular models?

  • Methodological Answer :

  • Gene knockdown : siRNA targeting putative targets (e.g., EGFR) to confirm pathway dependency .
  • Cellular imaging : Confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) .
  • Proteomics : SILAC-based quantification to identify differentially expressed proteins post-treatment .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.